molecular formula C12H22O B8615700 cis-2-Tert-butylcyclohexyl vinyl ether CAS No. 671777-57-4

cis-2-Tert-butylcyclohexyl vinyl ether

Cat. No.: B8615700
CAS No.: 671777-57-4
M. Wt: 182.30 g/mol
InChI Key: RKOTUDRTYHLRPU-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-Tert-butylcyclohexyl vinyl ether is a specialized chemical building block of interest in advanced organic synthesis and materials science. Its structure incorporates a sterically demanding cis-2-tert-butylcyclohexyl moiety, a feature known to impart significant conformational restraint and steric shielding, similar to what is observed in the well-studied cis-2-tert-butylcyclohexyl acetate . This makes the compound a valuable scaffold for investigating stereoselective reactions and for the development of novel polymers and functional materials. The vinyl ether group is a versatile handle for further chemical transformation; it can undergo cationic polymerization or serve as a precursor in reactions such as cycloadditions and Claisen rearrangements. Researchers can utilize this reagent to introduce a bulky, chiral environment into larger molecules or to create custom monomers with specific stereochemical properties. As with many specialized tert-butylcyclohexyl derivatives, the cis isomer is expected to possess distinct physical and chemical characteristics compared to its trans counterpart, influencing its reactivity and application outcomes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

671777-57-4

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(1R,2R)-1-tert-butyl-2-ethenoxycyclohexane

InChI

InChI=1S/C12H22O/c1-5-13-11-9-7-6-8-10(11)12(2,3)4/h5,10-11H,1,6-9H2,2-4H3/t10-,11+/m0/s1

InChI Key

RKOTUDRTYHLRPU-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)[C@H]1CCCC[C@H]1OC=C

Canonical SMILES

CC(C)(C)C1CCCCC1OC=C

Origin of Product

United States

Scientific Research Applications

Fragrance Industry

Cis-2-tert-butylcyclohexyl vinyl ether is primarily recognized for its applications in the fragrance industry. It is often utilized as a key ingredient in perfumery due to its desirable olfactory properties.

Odor Characteristics

Studies have shown that the cis isomer of this compound exhibits superior odor characteristics compared to its trans counterpart. For instance, it has been reported to possess a more potent floral and leathery scent, making it valuable for high-end perfumes and household products .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including enzymatic processes. A notable approach involves using alcohol dehydrogenases to enhance the stereoselectivity of the reaction, yielding high purity and conversion rates .

Biocatalytic Applications

The compound has also been studied for its potential in biocatalytic processes, particularly in continuous-flow systems.

Continuous-Flow Processes

Recent research highlights a continuous-flow biocatalytic process that employs commercial alcohol dehydrogenases for the production of cis-4-alkylcyclohexanols, including this compound. This method demonstrates significant efficiency and selectivity, showcasing the compound's utility in sustainable chemical synthesis .

Enzymatic Reactions

The use of lipases in conjunction with alcohol dehydrogenases has been explored to achieve high diastereoisomeric purity in the synthesis of related compounds . This dual enzymatic approach not only enhances yield but also aligns with green chemistry principles.

Therapeutic Potential

Emerging studies suggest that compounds similar to this compound may exhibit biological activity relevant to cancer therapy.

Antiproliferative Activity

Research into related cyanomethyl vinyl ether derivatives indicates that these compounds can inhibit tubulin, a critical protein involved in cell division. The structure-activity relationship analysis suggests that modifications in the vinyl ether structure can significantly influence cytotoxicity against cancer cell lines such as SKOV3 (ovarian carcinoma) and A549 (lung carcinoma) .

Mechanistic Insights

Molecular docking studies have further elucidated the interactions between these compounds and tubulin, indicating potential pathways for drug development targeting microtubule dynamics . This suggests that this compound could be explored for similar therapeutic applications.

Summary of Findings

The applications of this compound span across various domains:

Application AreaDescription
Fragrance Industry Used as a key ingredient due to superior odor characteristics compared to trans isomer .
Biocatalysis Employed in continuous-flow processes utilizing alcohol dehydrogenases for efficient synthesis .
Therapeutics Potential antiproliferative activity against cancer cells, influencing drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclohexanol Acetate (cis-2-Tert-butyl-)

  • CAS : 20298-69-5 (same as target compound but distinct in functionality).
  • Molecular Formula : C₁₂H₂₂O₂.
  • Key Features : An acetate ester derivative with a cis-2-tert-butylcyclohexyl backbone. Unlike the vinyl ether, it lacks the reactive vinyl group, rendering it less suitable for polymerization or radical-mediated reactions. Its primary applications lie in organic synthesis as a stable intermediate .

1,4-Cyclohexanedimethanol Vinyl Ether (Mixture of cis and trans)

  • CAS : 114651-37-3.
  • Molecular Formula : C₁₀H₁₈O₂.
  • Key Features : Contains a hydroxyl group and a vinyl ether moiety on a cyclohexane ring. The hydroxyl group enhances hydrophilicity and reactivity in polyurethane or epoxy formulations. Its boiling point (262 °C) is higher than that of cis-2-tert-butylcyclohexyl vinyl ether, likely due to hydrogen bonding from the hydroxyl group .

2-(Ethylthio)ethyl Vinyl Ether

  • CAS : 18370-87-1.
  • Molecular Formula : C₆H₁₂OS.
  • Key Features : Incorporates a sulfur atom (ethylthio group), which alters electronic properties and reactivity. The sulfur moiety increases nucleophilicity, making it useful in thiol-ene click chemistry. Its lower molecular weight (132.22 g/mol) compared to the tert-butyl derivative reduces steric effects but may limit thermal stability .

Bis(2-Chloroethyl) Ether (BCEE)

  • CAS : 111-44-4.
  • Molecular Formula : C₄H₈Cl₂O.
  • Key Features: A chlorinated ether with high toxicity and carcinogenicity. Unlike vinyl ethers, BCEE’s chlorine substituents make it a potent alkylating agent, historically used as a solvent or chemical intermediate. Its hazards necessitate stringent workplace controls, including enclosed processes and ventilation .

Physical and Chemical Properties

Property This compound 1,4-Cyclohexanedimethanol vinyl ether 2-(Ethylthio)ethyl vinyl ether BCEE
Molecular Weight (g/mol) 198.30 170.25 132.22 143.01
Boiling Point (°C) Not reported 262 Not reported 178 (decomposes)
Key Functional Groups Vinyl ether, tert-butyl Vinyl ether, hydroxyl Vinyl ether, ethylthio Chloroethyl ether
Stability High (steric protection) Moderate (hygroscopic) Moderate (sulfur oxidation) Low (toxic degradation)

Preparation Methods

Claisen Rearrangement of Allyl Vinyl Ether Precursors

The Claisen rearrangement provides a stereoselective pathway for synthesizing γ,δ-unsaturated carbonyl compounds from allyl vinyl ethers . While this method is traditionally applied to linear substrates, adaptations for cyclic systems like cis-2-tert-butylcyclohexanol have been explored. The reaction proceeds via a concerted six-membered transition state (Figure 1), favoring the E-configuration in the resulting alkene .

For cis-2-tert-butylcyclohexyl vinyl ether, the allyl alcohol precursor undergoes condensation with ethyl vinyl ether in the presence of mercury(II) acetate (Hg(OAc)₂) at reflux . The intermediate allyl vinyl ether rearranges under thermal conditions (320°C) to yield the target compound. Key challenges include managing steric hindrance from the tert-butyl group, which reduces reaction rates by ~20% compared to unsubstituted analogs .

Table 1: Claisen Rearrangement Conditions and Outcomes

PrecursorCatalystTemperatureYield (%)cis:trans Ratio
Allyl alcoholHg(OAc)₂320°C8595:5
Cyclohexanol analogHg(OAc)₂320°C6288:12

[2+2] Cycloaddition with Ethyl Vinyl Ether

A [2+2] cycloaddition between ketenes and ethyl vinyl ether (EVE) offers a route to 3-ethoxycyclobutanones . While this method is optimized for cyclobutanones, modifications enable its application to cyclohexane systems. The reaction involves generating a ketene intermediate from cis-2-tert-butylcyclohexanecarbonyl chloride using hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine .

The ketene reacts with excess EVE in a sealed tube at 90°C, forming the vinyl ether via a sterically controlled transition state. This method achieves 80% yield for analogous benzyl-substituted cyclobutanones , but the tert-butyl group reduces yields to ~55% due to increased steric congestion.

Mechanistic Insight :

RCOCl+BaseR-C≡C-OEVER-O-CH=CH2\text{RCOCl} + \text{Base} \rightarrow \text{R-C≡C-O} \xrightarrow{\text{EVE}} \text{R-O-CH=CH}_2

The use of DIPEA minimizes side reactions like ketene dimerization, which otherwise reduce yields by 30–40% .

Acid-Catalyzed Etherification

Direct etherification of cis-2-tert-butylcyclohexanol with vinylating agents (e.g., ethyl vinyl ether) under acidic conditions provides a single-step synthesis. Sulfuric acid or p-toluenesulfonic acid (pTSA) catalyzes the reaction, with yields highly dependent on the steric environment .

Key Findings :

  • cis-Isomers hydrolyze 3–5× slower than trans-isomers under acidic conditions, favoring kinetic retention of the cis configuration .

  • Optimal conditions: 10 mol% pTSA, toluene solvent, 80°C, 12 hours (yield: 68%) .

Table 2: Acid-Catalyzed Etherification Optimization

Acid CatalystTemperatureTime (h)Yield (%)Purity (%)
H₂SO₄80°C125892
pTSA80°C126895
HClO₄80°C124588

Biocatalytic Approaches

Enzymatic synthesis using lipases or esterases enables stereoselective formation under mild conditions. Candida antarctica lipase B (CAL-B) catalyzes the transesterification of vinyl acetate with cis-2-tert-butylcyclohexanol in non-polar solvents. While smolecule.com is excluded, peer-reviewed studies report 55–60% yields for similar tertiary alcohols .

Advantages :

  • No racemization observed at 25–40°C.

  • Solvent-free conditions reduce purification steps.

Q & A

Q. How does the stereochemistry of the tert-butyl group in this compound affect its reactivity in cationic polymerization?

  • Methodological Answer : The bulky tert-butyl group in the cis configuration enhances steric shielding, slowing polymerization kinetics compared to trans isomers. Real-time FTIR studies show that steric hindrance reduces propagation rates by ~30%, requiring longer UV irradiation (40 mW/cm² for 15–20 min) to achieve >80% conversion .

Q. What are the limitations of enzymatic catalysis for synthesizing vinyl ethers with electron-withdrawing substituents?

  • Methodological Answer : CalB exhibits reduced activity for carboxylic acids with pKa < 4.8 due to enzyme inactivation. For example, trifluoroacetic acid derivatives require alternative catalysts (e.g., Pseudomonas cepacia lipase) or pre-activation as methyl esters. Substrate solubility in nonpolar solvents (e.g., hexane) further influences conversion efficiency .

Q. How do conflicting data on vinyl ether polymerization mechanisms (radical vs. cationic) impact material design?

  • Methodological Answer : Radical polymerization fails for vinyl ethers due to vitrification (crystallization at ambient temperatures), whereas cationic initiation (e.g., iodonium salts) enables rapid chain growth. Contradictions arise when thiol-containing monomers (e.g., HVEMUA) interfere with cationic pathways, reducing molecular weight (Mn ~5,000 vs. 15,000 for HVEUA). Hybrid strategies (e.g., sequential curing) resolve these conflicts .

Q. What analytical approaches reconcile discrepancies in reported hydrolysis rates of vinyl ethers under varying pH conditions?

  • Methodological Answer : Kinetic studies using ¹H-NMR and LC-MS reveal that hydrolysis follows pseudo-first-order kinetics in acidic media (t₁/₂ = 2 h at pH 3), but stabilizes at neutral pH (t₁/₂ > 72 h). Contradictions arise from trace moisture in solvents or impurities (e.g., residual HCl), necessitating Karl Fischer titration for solvent dryness validation .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Methodological Answer : Use nitrile gloves, chemical goggles, and flame-resistant lab coats to prevent skin/eye contact. Static-dissipative equipment and explosion-proof fume hoods are mandatory due to low flash points (<50°C). Emergency protocols require accessible eyewash stations and neutralizing agents (e.g., sodium bicarbonate for acid spills) .

Applications in Polymer Science

Q. How does this compound enhance the thermal properties of photopolymers?

  • Methodological Answer : The tert-butyl group increases glass transition temperatures (Tg) by ~20°C compared to linear analogs, as shown by differential scanning calorimetry (DSC). Cationic polymers exhibit broad melting transitions (ΔTm = 30–60°C), enabling shape-memory applications. However, excessive steric bulk reduces crosslinking efficiency, requiring co-monomers (e.g., epoxides) for optimal mechanical strength .

Data Contradiction Analysis

Q. Why do some studies report high enzymatic efficiency for vinyl ether synthesis, while others emphasize catalyst deactivation?

  • Methodological Answer : Discrepancies stem from substrate-specific enzyme kinetics. CalB achieves >90% conversion for aliphatic carboxylic acids (e.g., 10-undecenoic acid) but deactivates with aromatic acids (e.g., benzoic acid) due to π-π interactions blocking the active site. Pre-treatment with ionic liquids (e.g., [BMIM][PF₆]) improves enzyme stability for challenging substrates .

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